molecular formula C8H8O2S B3104371 2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- CAS No. 14770-88-8

2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-

Cat. No.: B3104371
CAS No.: 14770-88-8
M. Wt: 168.21 g/mol
InChI Key: MHOAQQYXASUJOT-SNAWJCMRSA-N
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Description

2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- is an α,β-unsaturated carboxylic acid featuring a thiophene ring substituted with a methyl group at the 5-position. The (E)-stereochemistry refers to the trans configuration of the double bond between the α- and β-carbons. This compound is structurally significant due to its conjugation system, which includes the electron-rich thiophene moiety and the electron-deficient acrylic acid group.

Properties

IUPAC Name

(E)-3-(5-methylthiophen-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3,(H,9,10)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOAQQYXASUJOT-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- typically involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques such as chromatography may also be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues with Thiophene Substitution

(a) 3-(2-Thienyl)acrylic Acid (CAS: 15690-25-2)
  • Structure : Features a thiophene ring at the β-position without methyl substitution.
  • Key Differences : The absence of the 5-methyl group reduces steric hindrance and electron-donating effects compared to the target compound.
  • Reactivity : Demonstrates moderate acidity (predicted pKa ~4.5) and participates in cycloaddition reactions due to its conjugated system .
(b) 3-[5-(4-Chlorophenyl)-2-Furanyl]-2-Propenoic Acid (CAS: 62806-34-2)
  • Structure : Replaces thiophene with a furan ring and introduces a 4-chlorophenyl substituent.
  • Key Differences : The furan ring is less aromatic than thiophene, altering electronic properties. The chloro group enhances electrophilicity.
  • Applications : Used in synthesizing agrochemicals due to its halogenated aromatic system .
(c) 3-(1,3-Benzodioxol-5-yl)-2-Propenoic Acid, Hexyl Ester (CAS: 823200-10-8)
  • Structure : Contains a benzodioxole ring and a hexyl ester group.
  • Key Differences : The ester group reduces acidity (pKa ~6–7) compared to the free carboxylic acid in the target compound. The benzodioxole moiety increases lipophilicity .

Functional Group Variations

(a) Cinnamic Acid Derivatives
  • Example: (E)-3-(2-Chlorophenyl)-2-propenoic Acid (CAS: 939-58-2) Structure: Chlorine substitution on the phenyl ring. Key Differences: The electron-withdrawing chlorine increases acidity (pKa ~3.5) and stabilizes the double bond, enhancing resistance to isomerization .
(b) Caffeic Acid (3-(3,4-Dihydroxyphenyl)-2-propenoic Acid)
  • Structure : Dihydroxyphenyl substitution.
  • Key Differences : The catechol group confers antioxidant properties and higher polarity, making it water-soluble (logP ~1.2). This contrasts with the hydrophobic thiophene-based target compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Predicted pKa LogP Boiling Point (°C)
Target Compound C₈H₈O₂S 168.21 ~4.2 2.1 310–315
3-(2-Thienyl)acrylic Acid C₇H₆O₂S 154.18 ~4.5 1.8 290–295
(E)-3-(2-Chlorophenyl)acrylic Acid C₉H₇ClO₂ 182.60 ~3.5 2.5 320–325
Caffeic Acid C₉H₈O₄ 180.16 ~4.0 1.2 Decomposes

Notes:

  • The target compound’s methyl-thienyl group increases logP compared to non-methylated analogues, suggesting enhanced membrane permeability.
  • Lower pKa values correlate with stronger electron-withdrawing substituents (e.g., chlorine in cinnamic acid derivatives).

Comparison with Other Syntheses :

  • 3-(2-Thienyl)acrylic Acid : Synthesized via base-catalyzed condensation of thiophene-2-carboxaldehyde with malonic acid .
  • Halogenated Derivatives: Require halogen-specific catalysts (e.g., CuI in Sonogashira reactions) .

Biological Activity

2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-, also known as (E)-3-(5-methyl-2-thienyl)acrylic acid, is an organic compound with the molecular formula C8_8H8_8O2_2S and a molecular weight of approximately 168.21 g/mol. This compound features a propenoic acid moiety substituted with a thienyl group, which contributes to its unique reactivity and potential biological applications. Research on this compound has highlighted its significance in various fields, including pharmaceuticals and agriculture.

The compound exhibits several notable chemical properties:

  • Reactivity : The presence of a double bond between the second and third carbon atoms enhances its reactivity, allowing it to participate in various chemical reactions such as oxidation, reduction, and electrophilic substitution.
  • Structure : The thienyl group plays a crucial role in its interactions with biological targets, influencing its binding affinity through π-π interactions and hydrogen bonding.

Biological Activity

Research indicates that derivatives of 2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- demonstrate promising biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance:

  • Mechanism : The thienyl group may enhance the compound's ability to disrupt microbial membranes or interfere with metabolic pathways.
  • Case Studies : A study on thienyl derivatives revealed significant antibacterial activity against various strains of bacteria, suggesting potential applications in developing new antibiotics.

Anticancer Properties

Emerging research points toward the anticancer potential of this compound:

  • Mechanism : It may induce apoptosis in cancer cells through mechanisms involving oxidative stress or modulation of signaling pathways.
  • Case Studies : Preliminary studies indicate that thienyl derivatives can inhibit tumor cell proliferation in vitro, warranting further investigation into their efficacy as anticancer agents .

Comparative Analysis

To better understand the uniqueness of 2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Biological Activity
Cinnamic AcidLacks sulfur; well-studied for anti-inflammatory effectsLimited antimicrobial activity
Thienylacrylic AcidSimilar thienyl group; used in pharmaceuticalsNot extensively studied for anticancer
Methyl CinnamateEster derivative; used in flavoringPrimarily aromatic properties

The presence of the methyl group on the thienyl ring in 2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- distinguishes it from these compounds and may influence its biological activity significantly.

The biological activity of 2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- can be attributed to its interaction with various molecular targets:

  • Binding Affinity : The compound's ability to form stable complexes with proteins or enzymes may lead to alterations in their function.
  • Reactive Intermediates : Its reactivity allows it to form intermediates that can interact with cellular components, potentially leading to therapeutic effects.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (E)-3-(5-methylthiophen-2-yl)acrylic acid in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use P95 (US) or P1 (EU) respirators for low exposure and OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher exposure. Full-body protective suits and gloves (tested per NIOSH/CEN standards) are mandatory .
  • Storage : Store in a cool, ventilated area away from incompatible materials (e.g., strong oxidizers). Stability is maintained under recommended conditions .
  • First Aid : Immediate rinsing of exposed skin/eyes with water and medical consultation are required. Avoid drainage contamination .

Q. How can researchers verify the stereochemical purity of (E)-3-(5-methylthiophen-2-yl)acrylic acid?

  • Methodological Answer :

  • NMR Spectroscopy : Compare coupling constants (J) of vinylic protons; J > 12 Hz typically confirms E-configuration .
  • X-ray Crystallography : Resolve crystal structures to unambiguously determine stereochemistry .
  • Polarimetry : Not applicable unless chiral centers are present, but useful for derivatives .

Advanced Research Questions

Q. What experimental strategies can address contradictions in thermodynamic data for this compound (e.g., reaction enthalpy discrepancies)?

  • Methodological Answer :

  • Calorimetry Validation : Replicate hydrogenation experiments (e.g., using acetic acid as solvent at 302 K) to measure ΔrH° (-101.18 ± 0.43 kJ/mol) and compare with computational models .
  • Error Analysis : Assess purity of reactants via HPLC and control atmospheric conditions (e.g., inert gas for moisture-sensitive reactions) .
  • Data Reconciliation : Use multi-method approaches (e.g., DSC for decomposition temperature, vapor pressure measurements) to resolve inconsistencies .

Q. How can computational modeling predict the compound’s reactivity in Diels-Alder reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity .
  • MD Simulations : Model solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics .
  • Benchmarking : Validate against experimental IR spectra (e.g., C=O stretch at ~1700 cm⁻¹) and kinetic data .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-

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